9-Azabicyclo[3.3.1]nonan-3-ol
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ol , also known as ABNO , belongs to a class of nitroxyl radicals . It is sterically unhindered and stable, making it an intriguing compound for various applications. ABNO efficiently catalyzes the oxidation of alcohols, resulting in the formation of the corresponding carbonyl compounds . Its molecular formula is C8H14NO , and its molecular weight is 140.20 g/mol .
Synthesis Analysis
A practical, three-step synthetic route to ABNO has been developed. This synthetic method provides access to this stable nitroxyl radical. ABNO exhibits high catalytic activity compared to TEMPO (another commonly used nitroxyl radical) in the oxidation of alcohols to carbonyl compounds .
Molecular Structure Analysis
The molecular structure of ABNO consists of a bicyclic framework. It is a nine-membered ring with a nitrogen atom incorporated into the ring system. The hydroxyl group (–OH) is attached to one of the carbon atoms within the ring. The steric properties of ABNO contribute to its stability and reactivity .
Chemical Reactions Analysis
- Other Radical Reactions : Due to its nitroxyl radical nature, ABNO can engage in radical-based reactions, such as radical additions and substitutions .
Physical And Chemical Properties Analysis
Scientific Research Applications
“9-Azabicyclo[3.3.1]nonane N-oxyl” (ABNO) is a less hindered nitroxyl radical that exhibits enhanced reactivity compared with TEMPO . It belongs to a sterically unhindered and stable class of nitroxyl radicals . Here are a couple of applications based on the available information:
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Aerobic Oxidation of Alcohols
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Crystallographic Studies
- Application: The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .
- Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
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Catalytic Oxidant for Copper-Catalyzed Greener Oxidation of Alcohols
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Production Intermediate for Agrochemical Agents or Medicines
- Application: ABNO derivatives are useful as a production intermediate for agrochemical agents or medicines .
- Method: A 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex .
- Results: The correspondent endo-9-azabicyclo[3.3.1]nonan-3-ol derivative is obtained at a low cost by a simplified process .
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Aerobic Oxidation of Alcohols with Iron Nitrate
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Synthesis of Euphococcinine
- Application: ABNO derivatives can be used in the synthesis of (±)-euphococcinine .
- Method: Compound 17c was subjected to desilylation, ozonolysis, and subsequent 1,2-transposition of the resulting carbonyl group to give 9-benzoyl-1-methyl-9-azabicyclo [3.3.1]nonan-3-one .
- Results: A potential precursor for the synthesis of (±)-euphococcinine is obtained .
properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[3.3.1]nonan-3-ol | |
CAS RN |
26651-94-5 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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